![molecular formula C23H21N3O2 B2505331 (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 475626-53-0](/img/structure/B2505331.png)
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
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Description
“(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate” is a chemical compound . Its molecular formula is C23H21N3O2.
Synthesis Analysis
This compound can be synthesized through a Knoevenagel condensation . Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 h as well as at room temperature (25 °C) for 2–8 h to yield the desired products . A carbon nucleophile is added to a carbonyl function of aldehyde followed by a dehydration yielding the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds in fairly good yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H21N3O2. More detailed structural information may be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The Knoevenagel reaction is a cross aldol condensation reaction between a carbonyl and an acidic methylene group containing substrate resulting in the formation of α, β -unsaturated compounds . This reaction is used in the synthesis of this compound .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a melting point of 156–158 °C . The IR (KBr) υmax (cm −1 ) is 2982, 2941, 2221, 1722 . The 1 H NMR (400 MHz, CDCl 3 ) δ is 8.52 ( s , 1H), 8.12 ( d , J = 9.0 Hz, 1H), 6.71 ( d , J = 9.0 Hz, 1H), 4.29 ( q , J = 7.1 Hz, 2H), 3.89 .Scientific Research Applications
- Ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate serves as a valuable boron reagent in SM coupling reactions . Its stability, mild reaction conditions, and functional group tolerance contribute to its widespread use in synthetic chemistry.
- Ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate derivatives have been explored as active layers in solar cells and LEDs due to their electronic properties and ability to transport charge carriers .
- Its excellent redox window, chemical stability, and broad applicability make it useful in photocatalytic transformations and as a fluorescent probe .
- This efficient method allows the synthesis of α,β-unsaturated compounds, which have biological relevance. For instance, cyanothiocinnamide, a Knoevenagel product, inhibits the catalytic activity of epidermal growth factor receptors .
Suzuki–Miyaura Cross-Coupling Reactions
Organic Photovoltaics and Light-Emitting Diodes (LEDs)
Photocatalysis and Fluorescent Probes
Knoevenagel Condensation for C–C Bond Formation
Antioxidant and Anti-Inflammatory Activities
Cascade Reactions for Tetrahydroquinoline Synthesis
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNTYIUZWVPWNA-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate |
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